An In-depth Technical Guide to 2-Ethyl-3-methylhexanoic Acid (CAS: 74581-94-5)
An In-depth Technical Guide to 2-Ethyl-3-methylhexanoic Acid (CAS: 74581-94-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylhexanoic acid, with the CAS number 74581-94-5, is a branched-chain carboxylic acid. Its structure, featuring nine carbon atoms, lends it specific physicochemical properties that are of interest in various chemical and biomedical research fields.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis and analytical methodologies, safety considerations, and a discussion of its potential biological activities, offering a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Ethyl-3-methylhexanoic acid is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 74581-94-5 | [1][2][3] |
| Molecular Formula | C9H18O2 | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| IUPAC Name | 2-ethyl-3-methylhexanoic acid | [1] |
| Synonyms | No common synonyms found | |
| Appearance | Colorless viscous liquid (predicted) | [4] |
| Boiling Point | Approximately 185 °C (predicted) | [4] |
| Density | Approximately 0.87 g/cm³ (predicted) | [4] |
| Vapor Pressure | 0.0226 mmHg at 25°C | [5] |
| Solubility | Soluble in organic solvents, low solubility in water | [4] |
| pKa | Data not available | |
| LogP | 3.1 (predicted) | [1] |
Synthesis and Purification
The synthesis of 2-Ethyl-3-methylhexanoic acid, an α-alkylated carboxylic acid, can be achieved through established organic chemistry methodologies. A common and effective approach is the malonic ester synthesis.[6]
Experimental Protocol: Malonic Ester Synthesis
This protocol describes a general procedure for the synthesis of α-alkylated carboxylic acids, adapted for the specific synthesis of 2-Ethyl-3-methylhexanoic acid.
Materials:
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Diethyl malonate
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Sodium ethoxide
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Ethyl iodide
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Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring.
-
First Alkylation: Add 2-bromopentane dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature as needed. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete reaction.
-
Second Enolate Formation and Alkylation: After cooling the reaction mixture, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl iodide. Reflux the mixture again for 2-3 hours.
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is strongly acidic. This will protonate the carboxylates and induce decarboxylation upon heating. Gently heat the mixture until the evolution of carbon dioxide ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude 2-Ethyl-3-methylhexanoic acid can be further purified by vacuum distillation.
Logical Workflow for Synthesis
Caption: Synthesis of 2-Ethyl-3-methylhexanoic acid via malonic ester synthesis.
Analytical Methods
The characterization and quantification of 2-Ethyl-3-methylhexanoic acid require specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for its analysis, often requiring derivatization to increase volatility.
Experimental Protocol: GC-MS Analysis (with Silylation)
This protocol outlines a general procedure for the analysis of carboxylic acids like 2-Ethyl-3-methylhexanoic acid by GC-MS following derivatization.
Materials:
-
2-Ethyl-3-methylhexanoic acid sample
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) or Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): To a known volume of the sample (e.g., in a biological matrix), add a known amount of the internal standard. Extract the analyte using ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Transfer the organic layer to a clean tube.
-
Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. To the dried residue, add a silylating reagent such as BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile or pyridine). Seal the vial and heat at approximately 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) ester.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode, temperature e.g., 250°C.
-
Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.
-
-
-
Data Analysis: Identify the derivatized 2-Ethyl-3-methylhexanoic acid based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: An IR spectrum of 2-Ethyl-3-methylhexanoic acid is available in the NIST Chemistry WebBook.[2][3][7] It will show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the underivatized acid will likely show a weak molecular ion peak due to fragmentation. The trimethylsilyl derivative will produce a more stable molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of 2-Ethyl-3-methylhexanoic acid are limited, research on structurally similar branched-chain carboxylic acids, particularly its isomer 2-ethylhexanoic acid (2-EHA), provides valuable insights into its potential biological effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
2-EHA is known to be a weak activator of all three subtypes of Peroxisome Proliferator-Activated Receptors (PPARα, PPARβ/δ, and PPARγ), with a preference for PPARα.[4] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation.[9] Activation of PPARα, predominantly expressed in the liver, leads to the upregulation of genes involved in fatty acid oxidation.
Given the structural similarity, it is plausible that 2-Ethyl-3-methylhexanoic acid may also interact with and activate PPARs. This potential mechanism of action is of significant interest in the context of metabolic diseases.
Potential Signaling Pathway: PPARα Activation
Caption: Postulated PPARα activation by 2-Ethyl-3-methylhexanoic acid.
Metabolism
The metabolism of the related 2-ethylhexanoic acid in humans primarily occurs through beta-oxidation, leading to the formation of metabolites such as 2-ethyl-3-oxohexanoic acid.[10][11][12] It is likely that 2-Ethyl-3-methylhexanoic acid would also be a substrate for mitochondrial beta-oxidation, although the branching at the 3-position may influence the rate and products of this metabolic pathway.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.
-
Conclusion
2-Ethyl-3-methylhexanoic acid is a branched-chain fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific data on its biological activity is scarce, its structural similarity to known PPAR activators suggests a plausible mechanism of action that warrants further exploration. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound for in-depth biological evaluation. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.
References
- 1. 2-Ethyl-3-methylhexanoic acid | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3-methylhexanoic acid [webbook.nist.gov]
- 3. 2-Ethyl-3-methylhexanoic acid [webbook.nist.gov]
- 4. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hmdb.ca [hmdb.ca]
- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted carboxylic compound synthesis by C-alkylation [organic-chemistry.org]
